molecular formula C15H13Cl2NO3 B5588160 2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B5588160
M. Wt: 326.2 g/mol
InChI Key: KBHYFPGZNKZTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 2,5-dichlorophenoxyacetic acid: This can be achieved by reacting 2,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification processes: Including recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,5-dichlorophenoxy)-N-(2-formylphenyl)acetamide or 2-(2,5-dichlorophenoxy)-N-(2-carboxyphenyl)acetamide.

    Reduction: Formation of 2-(2,5-dichlorophenoxy)-N-(2-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Pathway Modulation: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide: Similar structure but with chlorine atoms at different positions.

    2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at a different position.

    2-(2,5-dichlorophenoxy)-N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-2-4-12(13)18-15(19)9-21-14-8-10(16)6-7-11(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHYFPGZNKZTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.